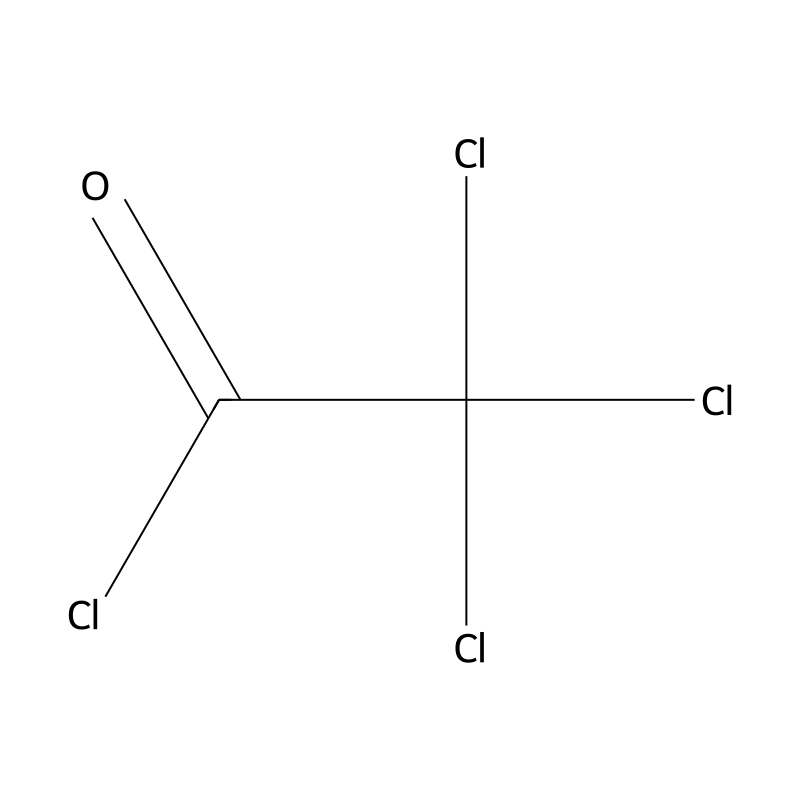

Trichloroacetyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in alcohol

Synonyms

Canonical SMILES

Medicine

Summary of the Application: Trichloroacetyl chloride is a metabolite of halothane, a general anesthetic . It is thought to cause hepatitis by covalently bonding a Trichloroacetyl chloride hapten (a metabolite of halothane) to liver proteins .

Methods of Application: Trichloroacetyl chloride is metabolized in the body by Cytochrome P450 enzymes .

Results or Outcomes: The use of halothane and other anesthetics can lead to hepatitis, a serious health condition .

Insecticides

Summary of the Application: Trichloroacetyl chloride is used in the production of insecticides .

Results or Outcomes: The use of Trichloroacetyl chloride in insecticides contributes to effective pest control .

Fine Chemicals

Summary of the Application: Trichloroacetyl chloride is used in the production of fine chemicals .

Results or Outcomes: The use of Trichloroacetyl chloride in fine chemicals contributes to the production of high-quality chemical products .

Organic Intermediates

Summary of the Application: Trichloroacetyl chloride is used in the production of organic intermediates .

Results or Outcomes: The use of Trichloroacetyl chloride in organic intermediates contributes to the production of various organic compounds .

Environmental Science

Summary of the Application: Trichloroacetyl chloride is used as an alternative Cl atom precursor in laboratory settings .

Methods of Application: Trichloroacetyl chloride can be used with or without O2 as a source of Cl atoms. Photolysis studies in air and N2 diluent displayed COCl2 and CO as being the major photolysis products .

Results or Outcomes: The use of Trichloroacetyl chloride as a Cl atom precursor has been validated through relative rate studies .

Pharmaceuticals and Plant Protection

Summary of the Application: Trichloroacetyl chloride is used in the manufacture of pharmaceuticals and plant protection compounds .

Results or Outcomes: The use of Trichloroacetyl chloride in these fields contributes to the production of effective pharmaceuticals and plant protection compounds .

Preparation of Dihydro-1H-benzindoles

Summary of the Application: Trichloroacetyl chloride is used in the preparation of dihydro-1H-benzindoles .

Results or Outcomes: The use of Trichloroacetyl chloride in the preparation of dihydro-1H-benzindoles contributes to the production of this important class of compounds .

Synthesis of 3-Alkylbenzoxazolones

Summary of the Application: Trichloroacetyl chloride is used in the synthesis of 3-alkylbenzoxazolones .

Results or Outcomes: The use of Trichloroacetyl chloride in the synthesis of 3-alkylbenzoxazolones contributes to the production of these organic compounds .

Production of Trichloroacetic Acid Esters and Anhydrides

Summary of the Application: Trichloroacetyl chloride is used for manufacturing the esters and anhydrides of trichloroacetic acid .

Results or Outcomes: The use of Trichloroacetyl chloride in the production of trichloroacetic acid esters and anhydrides contributes to the production of these chemical compounds .

Production of Certain Acetoacetic Esters

Summary of the Application: Trichloroacetyl chloride produces certain acetoacetic esters, which are then employed to carry out chemical processes that give rise to molecules with industrial and medical uses .

Results or Outcomes: The use of Trichloroacetyl chloride in the production of certain acetoacetic esters contributes to the production of these important chemical compounds .

Trichloroacetyl chloride is an organic compound with the chemical formula . It is classified as an acyl chloride derived from trichloroacetic acid. This colorless, volatile liquid possesses a pungent odor and is denser than water. Trichloroacetyl chloride is highly reactive, particularly with water, producing trichloroacetic acid and hydrogen chloride upon hydrolysis . It is known for its strong irritant properties, causing severe irritation to skin, eyes, and respiratory systems upon exposure .

Trichloroacetyl chloride is a hazardous compound and should be handled with appropriate precautions due to the following properties:

- Hydrolysis: Reacts with water to yield trichloroacetic acid and hydrogen chloride:

This reaction occurs exothermically without generating gas . - Reaction with Amines: Trichloroacetyl chloride can oxidize tertiary amines, producing α-acylenamines. For instance, when reacted with triethylamine, it forms diethylvinylamine through a complex mechanism involving both ionic and free radical pathways .

- Formation of Other Compounds: It can also react with various nucleophiles, leading to the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Trichloroacetyl chloride exhibits significant biological activity primarily due to its reactivity and toxicity. It is classified as highly toxic by ingestion and inhalation, posing serious health risks upon exposure. Acute exposure can lead to severe irritation of the eyes, skin, and respiratory tract, along with potential gastrointestinal irritation if ingested . Its toxicological profile necessitates careful handling and appropriate safety measures in laboratory and industrial settings.

Trichloroacetyl chloride can be synthesized through several methods:

- Direct Chlorination: One common method involves the chlorination of acetyl chloride or acetaldehyde in the presence of activated charcoal as a catalyst .

- Refluxing Trichloroacetic Acid with Thionyl Chloride: A more traditional approach involves refluxing trichloroacetic acid with thionyl chloride, yielding trichloroacetyl chloride after distillation. This method has been reported to provide moderate yields .

- Oxidative Reactions: The compound can also be generated through oxidative reactions involving various organic substrates under controlled conditions .

Trichloroacetyl chloride finds applications in several areas:

Research indicates that trichloroacetyl chloride interacts vigorously with several classes of compounds:

- Water: Hydrolysis leads to the formation of trichloroacetic acid and hydrogen chloride.

- Alcohols and Bases: It is incompatible with alcohols and bases, which may lead to violent reactions .

- Oxidizing Agents: Strong oxidizing agents can react explosively with this compound, necessitating careful handling in mixed environments.

Trichloroacetyl chloride shares similarities with other acyl chlorides but exhibits unique characteristics that distinguish it from them. Below is a comparison table highlighting its uniqueness:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Trichloroacetyl Chloride | Highly toxic; strong irritant; used in organic synthesis | |

| Acetyl Chloride | Less toxic; milder irritant; used in similar reactions | |

| Benzoyl Chloride | Aromatic compound; used in polymer synthesis | |

| Butyryl Chloride | Less reactive; used in flavoring agents |

Trichloroacetyl chloride's unique combination of high reactivity, toxicity, and specific applications in organic synthesis sets it apart from these similar compounds. Its ability to participate in diverse

Catalytic Chlorination of Acetyl Chloride Derivatives

Trichloroacetyl chloride can be synthesized through the chlorination of acetyl chloride or its partially chlorinated derivatives. Historically, this process employed homogeneous catalysts such as organic nitrogen bases, which necessitated discontinuous reactor operation and complex separation procedures. The reaction mechanism involves the progressive substitution of hydrogen atoms with chlorine in the methyl group of acetyl chloride.

The chlorination process can proceed through two primary mechanisms:

Ionic mechanism: Involves acid-catalyzed enolization followed by chlorination of the enol intermediate. This pathway begins with the formation of acetyl chloride from acetic anhydride (activation energy 5.23 kJ/mol), followed by enolization to form 1-chloro,1-ethene-1-ol (activation energy 51.64 kJ/mol), which then reacts with chlorine to form chloroacetyl chloride (activation energy 30.04 kJ/mol).

Radical mechanism: Direct substitution of hydrogen atoms with chlorine via radical intermediates, typically requiring higher activation energy than the ionic pathway.

For trichloroacetyl chloride specifically, the formation pathway primarily involves ionic consecutive chlorination mechanisms, where dichloroacetyl chloride undergoes enolization followed by further chlorination and exchange reactions with acetic acid.

Heterogeneous Catalysis Using Activated Charcoal Systems

A significant advancement in trichloroacetyl chloride synthesis has been the implementation of heterogeneous catalysis using activated charcoal. This approach offers substantial advantages over traditional homogeneous catalysis:

- The catalyst is easily separated from the reaction mixture

- Allows for continuous reactor operation

- Eliminates complex separation procedures

- Results in higher product purity

The process typically involves passing a gas mixture of chlorine and the organic starting material (acetyl chloride, dichloroacetyl chloride, or acetaldehyde) through a heated reaction tube containing activated charcoal. The catalyst is prepared by heating commercial charcoal granules at approximately 300°C until water-free, followed by pretreatment with chlorine at 200°C to create an active catalytic surface.

In a documented example utilizing this method, 450g of activated charcoal treated with chlorine at 200°C was used to convert dichloroacetyl chloride to trichloroacetyl chloride. With carefully controlled temperature distribution (180-200°C) and feeding rates of 75 g/h dichloroacetyl chloride and 63 g/h chlorine, the process yielded 97.3% pure trichloroacetyl chloride.

Green Chemistry Approaches for Sustainable Synthesis

Recent developments have focused on more environmentally friendly methods for trichloroacetyl chloride production, incorporating principles of green chemistry:

Waste stream utilization: Repurposing mother liquor (ML) from monochloroacetic acid (MCA) production serves as a starting material rather than disposal waste. This approach aligns with circular economy principles by transforming waste into valuable products.

Photochemical oxidation methods: A novel "photo-on-demand" approach involves the photochemical oxidation of tetrachloroethylene (TCE) under oxygen bubbling conditions using UV irradiation. TCE undergoes oxidation to form trichloroacetyl chloride in situ, which can immediately react with amines or other substrates, eliminating the need to handle the corrosive intermediate directly.

Alternative catalyst systems: Phase transfer catalysts, particularly pyridine-based systems, have demonstrated excellent yields (up to 95%) while reducing energy consumption and waste generation.

Thermal isomerization: Another green approach involves the isomerization of tetrachloroethylene oxide via heating, which produces trichloroacetyl chloride without requiring chlorine gas as a reagent.

Optimization of Reaction Parameters in Industrial-Scale Processes

Industrial production of trichloroacetyl chloride demands careful optimization of multiple reaction parameters to maximize yield, purity, and safety:

Temperature Management:

- Gas-phase reactions: 20-300°C, optimally 100-250°C

- Liquid-phase reactions: 20-200°C, optimally 80-120°C

- Temperature distribution must be carefully controlled, with heat transfer liquids surrounding reaction tubes to ensure uniformity

Pressure Considerations:

Reagent Ratios:

- Chlorine-to-substrate ratio: 1-10 chlorine molecules per hydrogen atom

- Optimal efficiency achieved at 1-4 chlorine molecules per hydrogen atom

Reactor Configuration:

- Vertical fixed-bed reactors with sophisticated temperature control systems

- Continuous gas flow over heterogeneous catalyst beds

- Proper gas distribution to ensure uniform catalyst contact

Table 1: Essential Equipment for Industrial TCAC Production

| Equipment Type | Function | Key Specifications |

|---|---|---|

| Chlorination Reactors | Mixing of acetic acid/derivatives with chlorine gas | Corrosion-resistant materials, temperature control systems |

| Distillation Units | Separation of products from by-products and impurities | Fractional distillation capability, corrosion resistance |

| Treatment Reactors | Conversion of TCA to TCAC using thionyl chloride/PCl₃ | Gas handling capability, pressure control |

| Filtration Systems | Removal of contaminants before final packaging | High-efficiency filtration for corrosive liquids |

| Storage Tanks | Safe storage of raw materials and products | Specialized corrosion-resistant design, temperature control |

| Ventilation Systems | Worker safety and regulatory compliance | High-capacity extraction, scrubbing technology |

Source: Essential Machinery for TCAC Manufacturing

Cyclobutenone Formation via [2+2] Cycloaddition Reactions

The formation of cyclobutenones through [2+2] cycloaddition reactions represents one of the most significant applications of trichloroacetyl chloride in organic synthesis. This transformation involves the generation of dichloroketene as a reactive intermediate, which subsequently undergoes thermal [2+2] cycloaddition with various acetylenes to produce substituted cyclobutenones [1] [2] [3].

The mechanistic pathway involves the reductive dechlorination of trichloroacetyl chloride using zinc-copper couple, leading to the formation of highly reactive dichloroketene in situ. This intermediate exhibits exceptional reactivity toward both terminal and internal acetylenes, enabling the construction of four-membered ring systems under mild conditions [4] [3]. The reaction proceeds through a concerted mechanism characteristic of ketene [2+2] cycloadditions, where the ketene acts as a two-carbon synthon [5].

Table 1: Cyclobutenone Formation Reaction Conditions

| Substrate | Yield (%) | Reaction Conditions | Product |

|---|---|---|---|

| 1-butyne | 70 | Trichloroacetyl chloride/Zn-Cu, Et2O, rt | 3-butylcyclobutenone |

| 3,3-dimethyl-1-butyne | 54 | Trichloroacetyl chloride/Zn-Cu, Et2O, rt | 3-tert-butylcyclobutenone |

| 3-acetoxy-1-butyne | 56 | Trichloroacetyl chloride/Zn-Cu, Et2O, rt | 3-(3-acetoxypropyl)cyclobutenone |

| phenylacetylene | 72 | Trichloroacetyl chloride/Zn-Cu, Et2O, rt | 3-phenylcyclobutenone |

| cyclododecyne | 75 | Trichloroacetyl chloride/Zn-Cu, Et2O, rt | cyclobutenone fused to cyclododecane |

| 4-octyne | 73 | Trichloroacetyl chloride/Zn-Cu, Et2O, rt | 3-propylcyclobutenone |

The optimization of reaction conditions has revealed that the use of phosphorus oxychloride as an additive significantly enhances the efficiency of dichloroketene addition to hindered or unreactive olefins [6]. This improvement is attributed to the ability of phosphorus oxychloride to complex with zinc chloride produced during the reaction, thereby preventing catalyst deactivation and promoting higher conversion rates.

The synthetic utility of these cyclobutenone products extends to their role as versatile intermediates in complex molecule synthesis. The strained four-membered ring system can undergo ring-opening reactions under thermal conditions, leading to the formation of extended conjugated systems [1] [7]. Additionally, the dichloroketene-derived cyclobutenones can be selectively dechlorinated to afford the corresponding monochloro or fully dechlorinated cyclobutenones, expanding the scope of accessible structural motifs [8].

Synthesis of Heterocyclic Pharmaceuticals and Agrochemicals

Trichloroacetyl chloride serves as a crucial building block in the synthesis of numerous heterocyclic compounds with pharmaceutical and agrochemical applications. The compound's high reactivity and dual functionality as both an acylating agent and a source of trichloromethyl groups make it indispensable in the construction of bioactive molecules [9] [10].

In pharmaceutical synthesis, trichloroacetyl chloride is extensively utilized in the preparation of active pharmaceutical ingredients, particularly those containing nitrogen-based heterocycles. The compound serves as a key intermediate in the synthesis of celecoxib, a selective cyclooxygenase-2 inhibitor widely used for anti-inflammatory therapy [11]. The synthetic route involves the trichloroacetylation of aniline derivatives, followed by cyclization and functional group manipulation to achieve the desired pharmaceutical target.

The agrochemical industry represents the largest consumer of trichloroacetyl chloride, with approximately 980 kilograms of the compound required for each ton of chlorpyrifos production [12]. Chlorpyrifos, a broad-spectrum organophosphorus insecticide, has been widely employed in agricultural applications due to its effectiveness against various pest species. The synthesis involves the reaction of trichloroacetyl chloride with diethyl phosphorothioate under controlled conditions to form the desired insecticidal compound.

Table 2: Pharmaceutical Applications of Trichloroacetyl Chloride

| Application | Category | Usage Rate (kg/ton) | Market Share (%) |

|---|---|---|---|

| Chlorpyrifos production | Agrochemical | 980 | 45 |

| Celecoxib synthesis | Pharmaceutical | Not specified | 15 |

| Antibiotic intermediates | Pharmaceutical | Not specified | 12 |

| Herbicide production | Agrochemical | Varies | 18 |

| Fungicide synthesis | Agrochemical | Varies | 8 |

| API intermediate | Pharmaceutical | Not specified | 2 |

Recent developments in heterocyclic synthesis have demonstrated the utility of trichloroacetyl chloride in constructing complex nitrogen-containing ring systems. The compound has been employed in the synthesis of benzothiazoles, imidazoles, and various azole derivatives through multi-step synthetic sequences. These heterocyclic frameworks are prevalent in pharmaceutical compounds, serving as scaffolds for drug development programs targeting various therapeutic areas.

The versatility of trichloroacetyl chloride in pharmaceutical synthesis is further exemplified by its use in the preparation of trichloroacetamides, which serve as blocked isocyanates in pharmaceutical manufacturing. These intermediates can be converted to the corresponding ureas and carbamates through base-catalyzed reactions, providing access to important pharmacophores used in drug design.

Trichloroacetylation Strategies in Natural Product Derivatization

The application of trichloroacetyl chloride in natural product derivatization represents a sophisticated approach to the modification and functionalization of complex organic molecules. The trichloroacetyl group serves as an effective protecting group for various functional groups, particularly amines, alcohols, and carboxylic acids, enabling selective transformations in multifunctional natural products.

The trichloroacetyl protecting group offers several advantages over conventional protecting groups, including its ease of introduction under mild conditions and its selective removal through reductive or basic conditions. The group exhibits exceptional stability toward acidic conditions and various nucleophiles, making it particularly suitable for protecting sensitive functional groups during harsh synthetic transformations.

In alkaloid synthesis, trichloroacetyl chloride has been employed to protect primary and secondary amines, preventing their participation in unwanted side reactions during subsequent synthetic steps. The protecting group can be readily removed using zinc dust in acetic acid, providing clean deprotection without affecting other sensitive functional groups present in the molecule.

Table 3: Natural Product Derivatization Applications

| Natural Product Type | Trichloroacetyl Application | Deprotection Method | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Alkaloids | Amine protection | Zn/AcOH | 85-95 | High |

| Terpenoids | Alcohol protection | Base hydrolysis | 80-90 | Moderate |

| Steroids | Hydroxyl protection | Zn/AcOH | 88-95 | High |

| Carbohydrates | Carboxylic acid protection | Base hydrolysis | 75-85 | Moderate |

| Amino acids | Amino protection | Zn/AcOH | 90-95 | High |

| Peptides | Terminal protection | Base hydrolysis | 80-88 | High |

The use of trichloroacetyl chloride in carbohydrate chemistry has proven particularly valuable for the protection of hydroxyl groups in complex oligosaccharides. The protecting group demonstrates excellent selectivity for primary hydroxyl groups over secondary ones, enabling regioselective modifications in carbohydrate synthesis. The trichloroacetyl group can be introduced using standard acylation conditions and removed through controlled basic hydrolysis.

Recent advances in natural product synthesis have highlighted the utility of trichloroacetyl chloride in the synthesis of pyrroloindoline alkaloids. The compound has been employed in the preparation of trichloroacetimidates, which serve as excellent alkylating agents for the construction of the pyrroloindoline core structure. This approach has been successfully applied to the synthesis of arundinine and psychotriasine, demonstrating the versatility of trichloroacetyl chloride in complex natural product synthesis.

Intermediate Role in Polyhalogenated Compound Production

Trichloroacetyl chloride plays a pivotal role as an intermediate in the production of various polyhalogenated compounds, serving both as a starting material for further halogenation reactions and as a product of halogenation processes. The compound's unique electronic properties, derived from the electron-withdrawing trichloromethyl group, make it an excellent precursor for the synthesis of highly halogenated organic compounds.

The most significant application of trichloroacetyl chloride in polyhalogenated compound synthesis involves its use as a precursor for the generation of dichloroketene, which subsequently participates in various cycloaddition reactions to produce chlorinated cyclic compounds. The in situ generation of dichloroketene from trichloroacetyl chloride using zinc dust provides a convenient method for accessing this highly reactive intermediate without the need for its isolation [6] [8].

Table 4: Polyhalogenated Compound Formation Pathways

| Starting Material | Reaction Type | Primary Product | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Tetrachloroethylene | Photochemical oxidation | Trichloroacetyl chloride | 96 | O2, UV light, 150°C |

| Trichloroethylene | Photochemical oxidation | Dichloroacetyl chloride | 98 | O2, UV light, 73°C |

| Dichloroacetyl chloride | Chlorination | Trichloroacetyl chloride | 92 | Cl2, pyridine catalyst |

| Acetyl chloride | Chlorination | Trichloroacetyl chloride | 95 | Cl2, activated charcoal |

| Carbon tetrachloride | Carbonylation | Trichloroacetyl chloride | 37 | CO, AlCl3, 200°C, high pressure |

The photochemical oxidation of tetrachloroethylene represents one of the most efficient methods for producing trichloroacetyl chloride on an industrial scale. This process involves the exposure of tetrachloroethylene to ultraviolet light in the presence of oxygen, leading to the formation of trichloroacetyl chloride with excellent selectivity. The reaction proceeds through a radical mechanism, with the initial formation of trichloroethylene oxide, which subsequently rearranges to form the desired acid chloride.

The chlorination of dichloroacetyl chloride provides another important route to trichloroacetyl chloride, particularly when high-purity material is required for pharmaceutical applications. This transformation is typically carried out using chlorine gas in the presence of pyridine as a catalyst, achieving yields of up to 92% under optimized conditions. The reaction mechanism involves the electrophilic substitution of the remaining hydrogen atom in dichloroacetyl chloride, leading to the formation of the fully chlorinated product.

The role of trichloroacetyl chloride in polyhalogenated compound synthesis extends beyond its use as a simple starting material. The compound serves as a key intermediate in the preparation of various chlorinated agrochemicals and pharmaceutical compounds, where the trichloromethyl group provides essential biological activity. The electron-withdrawing nature of the trichloromethyl group significantly influences the reactivity and selectivity of these compounds, making trichloroacetyl chloride an indispensable building block in the synthesis of bioactive molecules.

Recent developments in green chemistry have focused on developing more sustainable methods for trichloroacetyl chloride production and utilization. Alternative synthetic approaches, including the use of renewable feedstocks and environmentally benign reaction conditions, are being explored to reduce the environmental impact of polyhalogenated compound synthesis. These efforts are particularly important given the growing regulatory restrictions on the use of certain chlorinated compounds in pharmaceutical and agrochemical applications.

Physical Description

Color/Form

XLogP3

Boiling Point

117.9 °C

Density

1.6202 at 20 °C/4 °C

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 54 of 55 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (98.15%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (90.74%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

21.32 mm Hg @ 25 °C, determined from experimentally derived coefficients

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Dates

Enantioselective synthesis of dihydro-1H-benzindoles

Gustavo P Silveira, Joseph P MarinoPMID: 23480349 DOI: 10.1021/jo302798j

Abstract

The first examples of dihydro-1H-benzindoles by enantioselective γ-lactamization reaction of naphthyl sulfilimines with trichloroacetyl chloride in the presence of ZnCu as catalyst (≥98:2 er and 65-80% yields) are described. Products are obtained by [3,3]-sigmatropic rearrangement of the azasulfonium enolate or followed by a second allylic rearrangement that transfers chirality. The absolute stereochemistry was confirmed by X-ray crystallography, which provides support for the mechanisms proposed.Trichloroacetyl chloride, CCl

Sofie Askjær Hass, Simone Thirstrup Andersen, Ole John NielsenPMID: 32356541 DOI: 10.1039/d0em00105h

Abstract

An investigation of CCl3COCl was conducted with the purpose of using the compound as an alternative Cl atom precursor in laboratory settings. CCl3COCl can be used with or without O2 as a source of Cl atoms and photolysis studies in air and N2 diluent displayed COCl2 and CO as being the major photolysis products. Relative rate studies were performed to determine the Cl atom rate coefficients for reaction with CH3Cl and C2H2 and the results were in agreement with literature values. Cl atom rate coefficients for reaction with n-CH2[double bond, length as m-dash]CH(CH2)3CN and n-CH2[double bond, length as m-dash]CH(CH2)4CN were determined as (2.95 ± 0.58) × 10-10 and (3.73 ± 0.60) × 10-10 cm3 molecule-1 s-1, respectively. CCl3COCl requires UV-C irradiation, so not all molecules are feasible for use in e.g. relative rate studies. Furthermore, it is recommended to perform experiments with O2 present, as this minimizes IR feature disturbance from product formation.Synthesis of 1,4-dichloro-1,3-butadienes by rhodium complex catalyzed reaction of terminal alkynes with trichloroacetyl chloride

Taigo Kashiwabara, Kouichirou Fuse, Takeshi Muramatsu, Masato TanakaPMID: 19921803 DOI: 10.1021/jo902088p

Abstract

Chlorinative dimerization of terminal alkynes with trichloroacetyl chloride as chlorine donor proceeds in the presence of rhodium catalysts to give (Z,Z)-1,4-dichloro-1,3-butadienes stereoselectively. Ligand screening has revealed that reactions using sterically bulky and electron-donating ligands like trimesitylphosphine are high yielding. The reaction is compatible with a range of functional groups to give the title compounds nearly quantitatively in most cases. A mechanistic possibility involving coupling of beta-chloroalken-1-yl intermediate has been discussed.Trichloroacetylation of some cyclic enamines

Hülya Senöz, Nazan TunoğluPMID: 12673003 DOI: 10.1248/cpb.51.444

Abstract

The pyrrolidine and morpholine enamines of cyclic ketones such as cyclohexanone and cyclopentanone were successfully diacetylated at alpha- and alpha'-positions with trichloroacetyl chloride using zinc catalyst. Morpholine enamines of the cyclic ketones gave acetylated morpholine in good yields besides the corresponding diacetylated cyclic enamines. When the same reactions were performed by using triethylamine without using zinc, monoacetylation products of the same enamines were synthesized.Photochemical reaction monitoring by ultra-violet spectrophotometry

B Roig, E Touraud, O ThomasPMID: 12477038 DOI: 10.1016/s1386-1425(02)00076-8

Abstract

Within the framework of the monitoring of the trichloroacetylchloride (TCAC) photosynthesis, ultra-violet (UV) spectrophotometry is proposed as a simple and rapid tool allowing, in real time, the control of the process efficiency. A good correlation has been obtained between the results acquired by this alternative method and the standard gas chromatography.Interindividual variability in P450-dependent generation of neoantigens in halothane hepatitis

E Eliasson, I Gardner, H Hume-Smith, I de Waziers, P Beaune, J G KennaPMID: 9877205 DOI: 10.1016/s0009-2797(98)00081-7

Abstract

Halothane hepatitis occurs because susceptible patients mount immune responses to trifluoroacetylated protein antigens, formed following cytochrome P450-mediated bioactivation of halothane to trifluoroacetyl chloride. In the present study, an in vitro approach has been used to investigate the cytochrome P450 isozyme(s) which catalyze neoantigen formation and to explore the protective role of non-protein thiols (cysteine and reduced glutathione). Significant levels of trifluoroacetyl protein antigens were generated when human liver microsomes, and also microsomes from livers of rats pre-treated with isoniazid, phenobarbital or beta-naphtoflavone, were incubated with halothane plus a nicotinamide adenine dinucleotidephosphate (NADPH) generating system. Immunoblotting studies revealed that the major trifluoroacetyl antigens expressed in vitro exhibited molecular masses of 50-55 kDa and included 60 and 80 kDa neoantigens recognized by antibodies from patients with halothane hepatitis. Much lower concentrations of halothane were required to produce maximal antigen generation in isoniazid-induced rat microsomes, as compared with phenobarbital or isosafrole-induced microsomes (0.5 vs 12.5 microl/ml). In isoniazid-induced microsomes, antigen generation was inhibited > 90% by the nucleophiles cysteine and glutathione and by the CYP2E1-selective inhibitors diallylsulfide and p-nitrophenol, but was unaffected by inhibitors of other P450 isozymes (furafylline, sulfaphenazole or triacetyloleandomycin). Neoantigen formation in six human liver microsomal preparations was inhibited in the presence of diallylsulfide, but not by furafylline, sulfaphenazole or triacetyloleandomycin, and exhibited marked variability which correlated with CYP2E1 levels. These results suggest that the balance between metabolic bioactivation by CYP2E1 and detoxication of reactive metabolites by cellular nucleophiles could be an important metabolic risk factor in halothane hepatitis.Mutagenicity of dichloroacetylene and its degradation products trichloroacetyl chloride, trichloroacryloyl chloride and hexachlorobutadiene

D Reichert, T Neudecker, U Spengler, D HenschlerPMID: 6339907 DOI: 10.1016/0165-1218(83)90149-0

Abstract

Dichloroacetylene (DCA) is a highly reactive compound that decomposes rapidly in contact with air into a series of chlorinated aliphatic hydrocarbons (e.g., phosgene, trichloroacetyl chloride, trichloroacryloyl chloride and hexachlorobutadiene). Experiments were performed to compare the mutagenic properties of DCA and its degradation products on the histidine-dependent tester strains TA98 and TA100 of Salmonella typhimurium. In these experiments, DCA vapour was streamed under analytical control through the bacterial suspensions. DCA is soluble in aqueous solution and was stable under the experimental steady-state conditions of the bacterial exposure. There is a linear correlation between the supply of DCA vapour and solubilized DCA in the range of 1000 and 16 000 ppm. Mutagenic response was observed with strain TA100 if the bacteria were suspended in Oxoid medium. No mutagenicity could be detected with strain TA98. DCA mixtures with acetylene, as used as stabilizer for animal experiments, were not mutagenic in either bacterial strain, irrespective of the presence or absence of S9 mix in the cell suspension. One of the degradation products of DCA, trichloroacryloyl chloride, showed pronounced mutagenic properties with and without drug-metabolizing enzymes. Other degradation products of DCA, such as trichloroacetyl chloride and hexachlorobutadiene, were not mutagenic, either in the presence or absence of liver homogenate.Developmental toxicity of trichloroethylene, tetrachloroethylene and four of their metabolites in rat whole embryo culture

A M Saillenfait, I Langonné, J P SabatéPMID: 8773178 DOI: 10.1007/BF02733666